6'-O-Galloylalbiflorin

Beschreibung

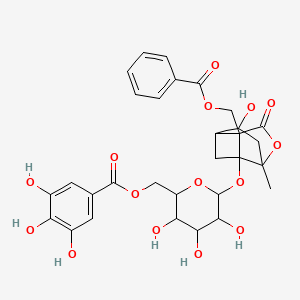

6'-O-Galloylalbiflorin (CAS: 929042-36-4) is a monoterpene glycoside derivative isolated from the roots of Paeonia lactiflora (white peony), a plant widely used in traditional Chinese medicine . Its molecular formula is C₃₀H₃₂O₁₅, with a molecular weight of 632.56–632.57 . Structurally, it consists of an albiflorin core (a tricyclic monoterpene glycoside) esterified with a galloyl group at the 6'-position of the glucose moiety .

Eigenschaften

Molekularformel |

C30H32O15 |

|---|---|

Molekulargewicht |

632.6 g/mol |

IUPAC-Name |

[6-[[9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C30H32O15/c1-28-10-18(33)15-9-30(28,29(15,27(40)45-28)12-42-24(38)13-5-3-2-4-6-13)44-26-23(37)22(36)21(35)19(43-26)11-41-25(39)14-7-16(31)20(34)17(32)8-14/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3 |

InChI-Schlüssel |

NKYKOCKNAQIWRZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6’-O-Galloylalbiflorin beinhaltet typischerweise die Veresterung von Albiflorin mit Gallussäure. Die Reaktion wird unter milden sauren Bedingungen durchgeführt, um die Bildung des Galloylesters an der 6’-Position von Albiflorin zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von 6’-O-Galloylalbiflorin wird hauptsächlich durch Extraktion aus den Wurzeln von Paeonia lactiflora erreicht. Der Extraktionsprozess umfasst die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, gefolgt von Reinigungsschritten, einschließlich Chromatographie, um die gewünschte Verbindung zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6’-O-Galloylalbiflorin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen im Galloyl-Teil können zu Chinonen oxidiert werden.

Reduktion: Die Carbonylgruppe im Lactonring kann zum entsprechenden Alkohol reduziert werden.

Substitution: Die Esterbindung kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Wasserstoffperoxid (H₂O₂) unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Ester und Amide.

4. Wissenschaftliche Forschungsanwendungen

6’-O-Galloylalbiflorin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese anderer komplexer Moleküle verwendet.

Biologie: Wird auf seine Rolle im Pflanzenstoffwechsel und seine Auswirkungen auf verschiedene biologische Pfade untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von 6’-O-Galloylalbiflorin beinhaltet seine Interaktion mit Androgenrezeptoren. Es wirkt als Antagonist und hemmt die Biosynthese oder die Wirkung von Androgenen. Diese Hemmung kann die Proliferation von Androgen-abhängigen Zellen verhindern, was es zu einem potenziellen Kandidaten für die Krebstherapie macht . Die molekularen Ziele umfassen Androgenrezeptoren, und die beteiligten Pfade sind mit der Androgen-Signalgebung verbunden .

Ähnliche Verbindungen:

Albiflorin: Die Stammverbindung von 6’-O-Galloylalbiflorin, die ebenfalls aus isoliert wurde.

Paeoniflorin: Ein weiteres Monoterpenglykosid aus Paeonia lactiflora, bekannt für seine entzündungshemmenden und neuroprotektiven Wirkungen.

Einzigartigkeit von 6’-O-Galloylalbiflorin: 6’-O-Galloylalbiflorin ist aufgrund seines Galloyl-Substituenten einzigartig, der zusätzliche biologische Aktivitäten wie Androgen-Antagonismus und antineoplastische Eigenschaften vermittelt. Dies macht es von seiner Stammverbindung Albiflorin und anderen ähnlichen Glykosiden unterscheidbar .

Wissenschaftliche Forschungsanwendungen

6’-O-Galloylalbiflorin has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other complex molecules.

Biology: Studied for its role in plant metabolism and its effects on various biological pathways.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Wirkmechanismus

The mechanism of action of 6’-O-Galloylalbiflorin involves its interaction with androgen receptors. It acts as an antagonist, inhibiting the biosynthesis or actions of androgens. This inhibition can prevent the proliferation of androgen-dependent cells, making it a potential candidate for cancer therapy . The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Physical State : White crystalline powder .

- Purity : ≥98% (determined by HPLC) .

- Pharmacological Activity : Acts as a competitive androgen receptor (AR) antagonist, inhibiting testosterone and dihydrotestosterone (DHT)-induced AR activation .

- Applications : Used in pharmaceutical research for anti-androgenic therapies and hormone-related disorder studies .

Comparison with Similar Compounds

The biological activity and chemical properties of 6'-O-Galloylalbiflorin are influenced by its structural features, particularly the position and type of acyl groups. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs from Paeonia lactiflora

Table 1: Structural and Functional Comparison

Key Observations:

Positional Isomerism: The anti-androgenic activity of this compound is attributed to the 6'-galloyl substitution, which optimizes steric interactions with the AR ligand-binding domain. In contrast, 4-O-Galloylalbiflorin (galloyl at 4'-position) shows weaker binding due to altered spatial orientation . 6'-O-Galloylpaeoniflorin, a positional isomer of albiflorin, exhibits divergent bioactivity (e.g., hepatoprotective effects) due to differences in the monoterpene core structure .

Role of the Galloyl Group :

- The galloyl moiety enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins. Albiflorin, lacking this group, shows minimal anti-androgenic activity .

Functional Analogs in Anti-Androgen Research

Table 2: Anti-Androgenic Activity Comparison

Key Findings:

- This compound demonstrates 3-fold higher potency than pentagalloylglucose, likely due to its monoterpene backbone enabling deeper penetration into the AR binding pocket .

- Compared to synthetic AR antagonists like bicalutamide, this compound has lower potency but offers fewer off-target effects, making it a candidate for natural anti-androgen therapies .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Significance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.